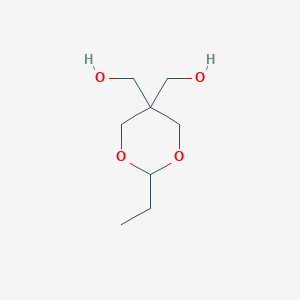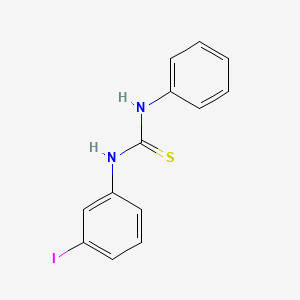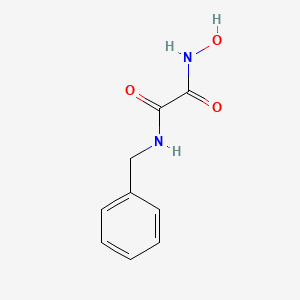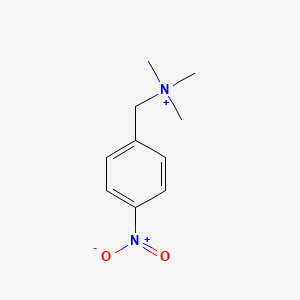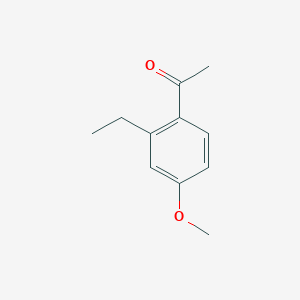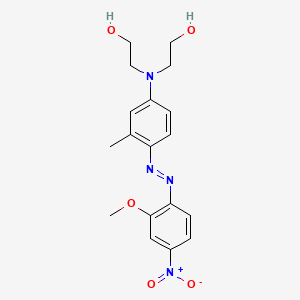
Ethanol, 2,2'-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of azo and imino groups, which contribute to its distinct reactivity and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under basic conditions to form the azo compound.
Imination: The azo compound undergoes imination with ethanolamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro and carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
科学研究应用
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- involves its interaction with molecular targets through its azo and imino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The compound’s ability to undergo redox reactions also contributes to its biological effects.
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- Schiff base ruthenium metal complexes
Uniqueness
Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- stands out due to its unique combination of azo and imino groups, which confer distinct reactivity and versatility. Unlike similar compounds, it can participate in a broader range of chemical reactions and has diverse applications in various fields.
属性
CAS 编号 |
41541-11-1 |
|---|---|
分子式 |
C18H22N4O5 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[N-(2-hydroxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22N4O5/c1-13-11-14(21(7-9-23)8-10-24)3-5-16(13)19-20-17-6-4-15(22(25)26)12-18(17)27-2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
InChI 键 |
QXCDCDNCVDNOGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


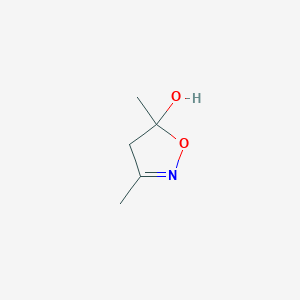
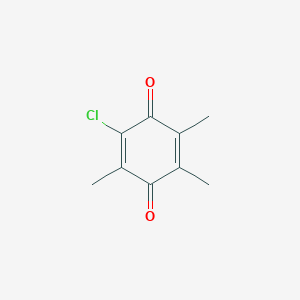
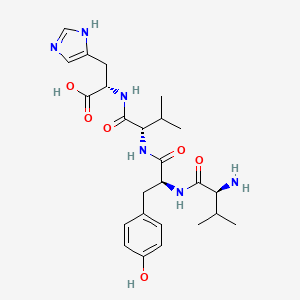
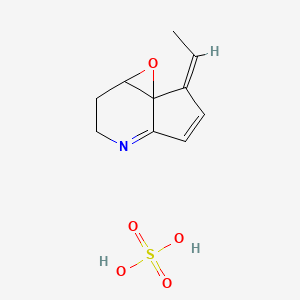
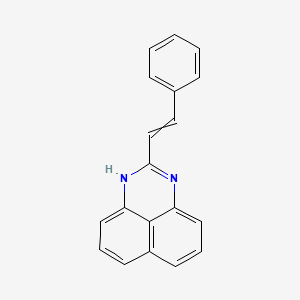

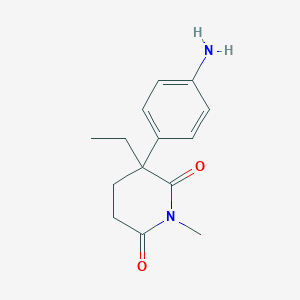

![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
